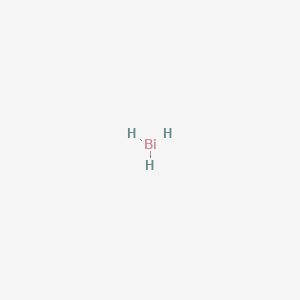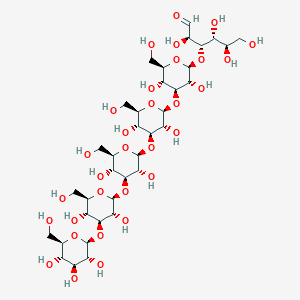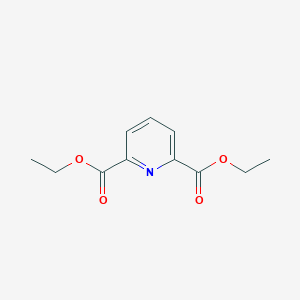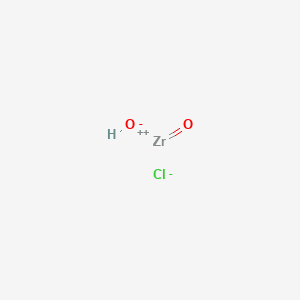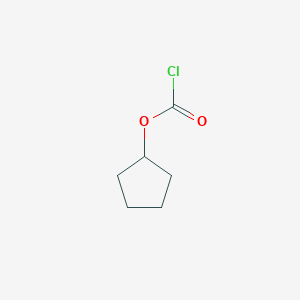
环戊基氯甲酸酯
概述
描述
Cyclopentyl chloroformate is an organic compound used in various scientific applications, such as organic synthesis, biochemical research, and drug development. It is a versatile reagent due to its ability to form cyclic ethers, which can be used in a variety of chemical reactions.
科学研究应用
色谱分析中的衍生化
环戊基氯甲酸酯用于衍生化物质,以增强其在色谱分析中的检测。例如,它已应用于芬太尼的结构修饰,以便通过气相色谱-质谱法 (GC-MS) 对其进行回顾性鉴定。 该过程涉及用氯甲酸酯处理合成阿片类药物,以生成可通过电子电离 GC-MS 检测的独特标记产物 .
化学战剂分析
该试剂已用于化学战剂分析,特别是用于鉴定和定量芬太尼,芬太尼已被归类为致残剂。 氯甲酸酯有助于这些物质的分解和衍生化,以便进行检测和分析 .
安全和危害
Cyclopentyl chloroformate is irritating to the eyes, skin, and mucous membranes. It is harmful if swallowed and toxic in case of inhalation . It’s advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
未来方向
The future outlook of the cyclopentyl chloroformate market is promising, with a projected compound annual growth rate (CAGR) during the forecasted period . This growth can be attributed to the increasing demand for pharmaceuticals and agrochemicals, which drives the need for advanced synthesis techniques and reagents like cyclopentyl chloroformate .
作用机制
Target of Action
Cyclopentyl chloroformate is a chemical compound used primarily as an intermediate in organic synthesis Its primary role is in the formation of carbamates, carbonates, and thiocarbonates .
Mode of Action
The mode of action of cyclopentyl chloroformate is primarily chemical. It reacts with various compounds to form different products. For instance, it reacts with amines to yield carbamates, with alcohols to yield carbonates, and with mercaptans to yield thiocarbonates .
Pharmacokinetics
It’s important to note that it decomposes before boiling , which could impact its stability and handling in a laboratory or industrial setting.
Result of Action
The result of cyclopentyl chloroformate’s action is the formation of new compounds. Depending on the reactants used, it can form carbamates, carbonates, or thiocarbonates . These compounds can then be used in further reactions or processes.
Action Environment
The action of cyclopentyl chloroformate can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it decomposes before boiling , so high temperatures can affect its stability. Additionally, it reacts with water to yield hydrochloric acid, carbon dioxide, and cyclopentanol , so the presence of water can significantly impact its reactivity.
生化分析
Biochemical Properties
Cyclopentyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of peptidomimetic compounds. It interacts with enzymes such as proteases, which are crucial for the hydrolysis of peptide bonds. Cyclopentyl chloroformate is used to synthesize inhibitors of hepatitis C virus protease, thereby playing a role in antiviral drug development . The interaction between cyclopentyl chloroformate and proteases involves the formation of a covalent bond with the active site of the enzyme, leading to enzyme inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentyl chloroformate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Cyclopentyl chloroformate is known to degrade in the presence of moisture, leading to the formation of cyclopentanol and carbon dioxide . Long-term exposure to cyclopentyl chloroformate in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of cyclopentyl chloroformate vary with different dosages in animal models. At low doses, cyclopentyl chloroformate can effectively inhibit target enzymes without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including respiratory distress and pulmonary edema . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
属性
IUPAC Name |
cyclopentyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCRLNKHHXELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371005 | |
| Record name | Cyclopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50715-28-1 | |
| Record name | Cyclopentyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50715-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050715281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
